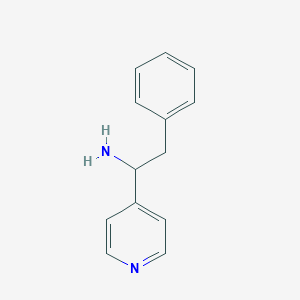

2-Phenyl-1-pyridin-4-yl-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLNPSNPLSKMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118385-86-7 | |

| Record name | 2-phenyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 1 Pyridin 4 Yl Ethylamine and Its Derivatives

Strategies for Constructing the 2-Phenyl-1-pyridin-4-yl-ethylamine Core

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a primary and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com This approach avoids the common issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

For the synthesis of this compound, this pathway would typically start from a ketone precursor. The general steps involve:

Imine Formation : The carbonyl group reacts with an ammonia source to form an imine intermediate.

Reduction : A reducing agent, present in the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine. wikipedia.org

A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. Common agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Readily available, requires careful pH control. |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic alternative to NaBH₃CN, effective for a wide range of substrates. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Aldehydes, Ketones | "Green" chemistry approach, can be highly selective. wikipedia.orgresearchgate.net |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. nih.gov

Several MCRs, such as the Hantzsch pyridine (B92270) synthesis and its variations, are well-established for constructing the pyridine ring itself. For example, a one-pot, four-component reaction can be used to prepare novel pyridine derivatives from starting materials like an aldehyde, an active methylene (B1212753) compound, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.gov These reactions build the heterocyclic core from acyclic precursors.

While powerful for generating complex and highly substituted pyridines, a direct one-pot multicomponent reaction for the specific synthesis of the relatively simple this compound core is not a commonly cited strategy. The construction of this target molecule is more straightforwardly achieved via methods that modify a pre-existing pyridine ring, such as the reductive amination of a suitable ketone.

Synthesis from Ketone Precursors (e.g., 2-Phenyl-1-(pyridin-4-yl)ethan-1-one)

The most direct and widely applicable method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 2-Phenyl-1-(pyridin-4-yl)ethan-1-one. This process is a specific application of the general reductive amination pathway described previously. wikipedia.org

The synthesis proceeds as follows:

Step 1: Condensation : 2-Phenyl-1-(pyridin-4-yl)ethan-1-one is reacted with an ammonia source, such as aqueous ammonia or ammonium formate, under neutral or weakly acidic conditions to form the corresponding imine intermediate in equilibrium.

Step 2: Reduction : The imine is subsequently reduced to the target primary amine. This can be achieved through various methods, including catalytic hydrogenation over platinum or palladium catalysts or by using hydride reducing agents like sodium borohydride. wikipedia.orgresearchgate.net

This two-step, one-pot procedure is highly effective for producing primary, secondary, and tertiary amines and is a cornerstone of modern amine synthesis. mdpi.com

Enantioselective Synthesis and Chiral Resolution Techniques

Since this compound contains a stereocenter, it can exist as a pair of enantiomers. The production of enantiomerically pure forms is crucial for applications in pharmaceuticals and materials science. This can be achieved either by synthesizing a single enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an elegant route to chiral pyridine derivatives by directly producing one enantiomer in excess. chim.it A key challenge in the asymmetric synthesis of pyridine-containing molecules is the potential for the basic nitrogen atom of the pyridine ring to coordinate with and deactivate the metal catalyst. chim.it

A prominent strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of the ketone precursor, 2-Phenyl-1-(pyridin-4-yl)ethan-1-one, or the corresponding intermediate imine. This is typically accomplished using a chiral catalyst that facilitates the transfer of hydrogen from a source (like H₂ gas or isopropanol) to the carbonyl or imine group in a stereocontrolled manner.

Catalysts such as Noyori's ruthenium-chiral diphosphine-diamine complexes have proven effective for the asymmetric hydrogenation of ketones. chim.it The development of chiral N-heterocyclic carbene (NHC) catalysts has also provided powerful tools for asymmetric synthesis, including the formation of chiral pyridinones. rsc.org These catalytic systems create a chiral environment around the substrate, directing the reduction to occur preferentially on one face of the molecule, leading to a high enantiomeric excess (ee) of the desired product.

Diastereomeric Salt Formation for Enantiomer Separation

Chiral resolution is a classical and robust technique for separating the enantiomers of a racemic mixture. chemconnections.org For amines like this compound, this is most commonly achieved by forming diastereomeric salts. rsc.org

The process involves the following steps:

Salt Formation : The racemic amine is treated with a single enantiomer of a chiral acid, often referred to as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

Separation : Diastereomers possess different physical properties, most notably solubility. chemconnections.org By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution while the other remains dissolved.

Isolation and Liberation : The crystallized salt is separated by filtration. The desired enantiomer of the amine is then recovered by treating the purified diastereomeric salt with a base to break the salt and liberate the free amine. rsc.org

Table 2: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type | Key Characteristics |

| (+)-Tartaric Acid | Chiral Acid | Widely available, forms crystalline salts with many amines. rsc.org |

| (-)-Malic Acid | Chiral Acid | Another common and effective resolving agent. |

| (1R)-(-)-Camphor-10-sulfonic Acid | Chiral Acid | Strong acid, often used for resolving basic compounds. |

| N-Acetyl-L-phenylalanine | Chiral Acid | An example of a chiral amino acid derivative used for resolution. |

The success of this method relies on the significant difference in solubility between the two diastereomeric salts, which allows for efficient separation through fractional crystallization. researchgate.net

Mechanistic Aspects of Chiral Resolution

The separation of enantiomers of racemic this compound is a crucial step in obtaining optically pure forms of the compound. A widely employed method for this is classical chiral resolution, which involves the formation of diastereomeric salts. This process capitalizes on the different physicochemical properties of diastereomers, which, unlike enantiomers, can be separated by conventional techniques such as fractional crystallization. chemrxiv.orgwikipedia.org

The underlying mechanism of this resolution technique involves the reaction of the racemic amine with a chiral resolving agent, a process that introduces a second chiral center into the molecule, thereby forming a pair of diastereomers. wikipedia.org For a basic compound like this compound, acidic resolving agents are typically used.

A key factor in the success of this method is the difference in solubility between the two diastereomeric salts that are formed. researchgate.net This disparity in solubility is a direct consequence of the different three-dimensional structures of the diastereomers, which in turn affects how they pack in a crystal lattice. semanticscholar.org The intricate network of intermolecular interactions, including hydrogen bonding and van der Waals forces, governs the stability and thus the solubility of the crystalline salts. chemrxiv.orgnih.gov

The choice of resolving agent is critical and often determined empirically. chemrxiv.org The efficiency of the resolution is influenced by the structural compatibility between the amine and the resolving agent. chemrxiv.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Tartaric acid | Dicarboxylic acid |

| (+)-Dibenzoyltartaric acid | Dicarboxylic acid derivative |

| (-)-Dibenzoyltartaric acid | Dicarboxylic acid derivative |

| (+)-Mandelic acid | α-Hydroxy acid |

| (-)-Mandelic acid | α-Hydroxy acid |

| (+)-Camphorsulfonic acid | Sulfonic acid |

| (-)-Camphorsulfonic acid | Sulfonic acid |

Once the diastereomeric salts are formed, the less soluble salt is preferentially crystallized from a suitable solvent. The separation of this solid phase from the mother liquor, which is enriched in the more soluble diastereomer, effectively separates the two enantiomers of the original amine. The optically pure amine can then be recovered from the diastereomeric salt by treatment with a base to neutralize the resolving agent.

The thermodynamics of the crystallization process play a significant role in the efficiency of the resolution. nih.gov The relative stabilities of the diastereomeric salts, which can be influenced by factors such as enthalpy and entropy of crystallization, dictate the outcome of the separation. nih.govchemrxiv.org In some cases, the formation of solid solutions, where both diastereomers are incorporated into the same crystal lattice, can hinder effective separation. chemrxiv.orgresearchgate.net Understanding the phase diagram of the diastereomeric salt system can be instrumental in optimizing the resolution process. chemrxiv.orgresearchgate.net

Functionalization and Derivatization Strategies for this compound Analogues

The modification of the this compound scaffold is essential for exploring its structure-activity relationships and developing new derivatives. These modifications can be strategically introduced at three key positions: the phenyl moiety, the pyridine ring, and the primary amine group.

Modifications on the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The nature and position of these substituents can significantly influence the electronic properties and steric profile of the molecule.

One common modification is nitration , which typically involves the use of a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro (-NO2) group onto the phenyl ring. The directing effects of the existing substituents on the ring will determine the position of nitration. In the case of this compound, the alkyl substituent on the phenyl ring is an ortho-, para-director. Subsequent reduction of the nitro group can provide an amino group, which can be further functionalized.

Halogenation , such as bromination or chlorination, can also be achieved on the phenyl ring using appropriate halogenating agents and catalysts. The introduction of halogen atoms can alter the lipophilicity and metabolic stability of the compound.

Substitutions on the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, exhibits different reactivity compared to the phenyl ring. Electrophilic substitution on the pyridine ring is generally more challenging and often requires harsh conditions. researchgate.net When such reactions do occur, the substitution typically takes place at the 3- and 5-positions relative to the nitrogen atom. nih.govresearchgate.net

Alkylation of the pyridine ring can be achieved through various methods, including radical alkylation. researchgate.net The introduction of alkyl groups can impact the steric hindrance and electronic nature of the pyridine moiety. The position of alkylation can be influenced by the reaction conditions and the directing groups present on the ring. sigmaaldrich.com

Halogenation of the pyridine ring is another important functionalization strategy. nih.gov The introduction of halogens can serve as a handle for further cross-coupling reactions to introduce a wider range of substituents.

Amine Group Derivatization

The primary amine group in this compound is a versatile site for derivatization, allowing for the formation of a wide array of functional groups, most notably amides and sulfonamides.

Acylation of the primary amine is readily achieved by reacting it with acylating agents such as acyl chlorides or acid anhydrides. ijpsonline.comresearchgate.netuspto.gov This reaction leads to the formation of an amide bond. The choice of the acylating agent allows for the introduction of a diverse range of substituents, from simple alkyl or aryl groups to more complex moieties. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. ijpsonline.com

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base to form a sulfonamide. nih.govnih.gov Similar to acylation, this reaction allows for the introduction of various aryl or alkylsulfonyl groups. Sulfonamides are known for their distinct chemical and biological properties.

Table 2: Common Reagents for Amine Derivatization

| Derivatization | Reagent Class | Example Reagent | Functional Group Formed |

| Acylation | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Amide |

| Acylation | Acid Anhydride | Acetic anhydride, Succinic anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Sulfonamide |

These derivatization strategies provide a powerful toolkit for medicinal chemists to systematically modify the structure of this compound and to investigate the impact of these modifications on its biological activity.

Structure Activity Relationship Sar Studies of 2 Phenyl 1 Pyridin 4 Yl Ethylamine Analogues

Correlating Structural Features with Biological Activity

Substituents on the phenyl ring of 2-Phenyl-1-pyridin-4-yl-ethylamine analogues play a crucial role in modulating their interaction with biological targets. The nature, position, and size of these substituents can profoundly affect binding affinity and selectivity.

Research on various classes of compounds has demonstrated the significance of phenyl ring substitutions. For instance, in a series of pyrimidine-4-carboxamides, it was found that large substituents on the phenyl group were tolerated, particularly at the ortho position, suggesting the presence of a corresponding pocket in the binding site. nih.govacs.org This indicates that steric bulk can be accommodated and even be beneficial for activity, provided it is correctly positioned.

In the context of adenosine (B11128) receptor antagonists, the substitution pattern on a 4-phenyl group was shown to be a key determinant of affinity and subtype selectivity. nih.govvu.nl For example, introducing electron-donating groups like methyl or methoxy (B1213986) at the 2-position of a phenylurea moiety enhanced affinity for the human adenosine A3 receptor, while substitution at the 3- or 4-positions led to a decrease in affinity. vu.nl Conversely, electron-withdrawing groups at the 2-position did not significantly alter affinity. vu.nl

Furthermore, in a study of triphenylamine-linked pyridine (B92270) analogues, specific substitutions on the phenyl ring led to potent anticancer activity. nih.gov For example, compounds with a p-tolyl or a 4-nitrophenyl group exhibited significant efficacy against certain cancer cell lines. nih.gov These findings underscore the principle that both the electronic properties and the position of the substituent are critical for biological activity.

The following table summarizes the impact of phenyl substituents on the activity of different compound series:

| Compound Series | Phenyl Substituent | Position | Effect on Activity | Reference |

| Pyrimidine-4-carboxamides | Large substituents (e.g., phenyl) | ortho | Tolerated, suggests space in binding pocket | nih.govacs.org |

| N-phenyl-N'-quinazolin-4-ylureas | Methyl, Methoxy (electron-donating) | 2-position | Increased human adenosine A3 receptor affinity | vu.nl |

| N-phenyl-N'-quinazolin-4-ylureas | Various | 3- or 4-position | Decreased human adenosine A3 receptor affinity | vu.nl |

| N-phenyl-N'-quinazolin-4-ylureas | Electron-withdrawing | 2-position | No significant influence on affinity | vu.nl |

| Triphenylamine-linked pyridines | p-tolyl | N/A | Enhanced anticancer activity | nih.gov |

| Triphenylamine-linked pyridines | 4-nitrophenyl | N/A | Enhanced anticancer activity | nih.gov |

Studies have shown that the position of the pyridine nitrogen can influence molecular conformation and intermolecular interactions. For example, in a comparison of (4-(di-p-tolylamino)phenyl)(pyridin-4-yl)methanone (4BPy-PTA) and its pyridin-2-yl analogue (2BPy-PTA), the different nitrogen positions led to distinct dihedral angles and intermolecular stacking distances. nih.govresearchgate.net The 2-pyridine derivative exhibited a strong intramolecular N···H–C interaction that was absent in the 4-pyridine isomer, resulting in different crystal packing and photophysical properties. nih.govresearchgate.net

In the context of receptor binding, the position of the pyridine nitrogen can be critical for affinity. For instance, in a series of isoquinoline (B145761) and quinazoline (B50416) urea (B33335) analogues, a 3-pyridyl group was preferred over a 2-pyridyl group for adenosine A3 receptor antagonism. vu.nl This highlights the specific spatial requirements of the receptor's binding pocket, where the nitrogen's location dictates the potential for favorable interactions.

Furthermore, research on cholesterol 24-hydroxylase (CH24H) inhibitors revealed that the pyridine nitrogen of a 4-phenylpyridine (B135609) scaffold directly coordinates to the heme iron in the enzyme's active site, a crucial interaction for inhibitory activity. acs.org This direct binding underscores the fundamental role of the pyridine nitrogen in anchoring the molecule to its target.

The following table illustrates the influence of pyridine nitrogen position on the properties and activities of different compound series:

| Compound Series | Pyridine Nitrogen Position | Observation | Implication | Reference |

| Benzoylpyridine derivatives | 2-position vs. 4-position | Different dihedral angles and intermolecular stacking | Affects crystal packing and photophysical properties | nih.govresearchgate.net |

| Isoquinoline/Quinazoline ureas | 3-position vs. 2-position | 3-pyridyl preferred for adenosine A3 receptor binding | Highlights specific spatial requirements of the receptor | vu.nl |

| 4-Phenylpyridine derivatives | 4-position | Direct coordination to heme iron of CH24H | Crucial for inhibitory activity | acs.org |

The ethylamine (B1201723) backbone of this compound and its analogues serves as a critical linker between the phenyl and pyridine moieties, and its length, flexibility, and substitution pattern significantly impact the pharmacological profile.

Studies on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors have shown that an ethylene (B1197577) linker is optimal for potency. nih.govacs.org Both shortening and lengthening the alkyl chain resulted in decreased activity, indicating a specific spatial requirement for the positioning of the terminal groups. nih.govacs.org Furthermore, N-methylation of the ethylamine was found to be preferable to an unsubstituted amine, highlighting the importance of the amine's substitution for inhibitory activity. nih.govacs.org

In the development of sigma-1 receptor (σ1R) ligands, the length of the linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine ring was found to be crucial for affinity. csic.esmdpi.com Increasing the linker length from an amino group to an ethylamino, propylamino, and butylamino group generally resulted in increased affinity for the human σ1R. csic.es

Conformational restriction of the ethylamine backbone can also be a successful strategy to enhance potency. In the NAPE-PLD inhibitor series, replacing the flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure led to a 3-fold increase in inhibitory potency. nih.govacs.org This suggests that pre-organizing the molecule into a bioactive conformation can reduce the entropic penalty of binding.

The following table summarizes the effects of modifications to the ethylamine backbone on the activity of different compound series:

| Compound Series | Backbone Modification | Effect on Activity | Reference |

| Pyrimidine-4-carboxamides | Ethylene linker | Optimal for NAPE-PLD inhibitory potency | nih.govacs.org |

| Pyrimidine-4-carboxamides | N-Methylation | Preferred over unsubstituted amine for NAPE-PLD inhibition | nih.govacs.org |

| Pyridine dicarbonitriles | Increased linker length (amino to butylamino) | Increased human σ1R affinity | csic.es |

| Pyrimidine-4-carboxamides | Conformational restriction (e.g., (S)-3-phenylpiperidine) | 3-fold increase in NAPE-PLD inhibitory potency | nih.govacs.org |

Conformational Analysis and its Implications for SAR

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues provides valuable insights into their structure-activity relationships by revealing the spatial arrangement of key functional groups required for optimal interaction with a biological target.

The ethylamine backbone of these compounds allows for a degree of flexibility, enabling the molecule to adopt various conformations. The preferred conformation is influenced by factors such as intramolecular hydrogen bonding and steric interactions between substituents. For example, in certain nitropyridine derivatives, an intramolecular hydrogen bond between the amino group and a nitro group can stabilize a near-planar conformation. mdpi.com

Restricting the conformational flexibility of a molecule can be a powerful strategy to enhance its potency and selectivity. By incorporating the ethylamine backbone into a more rigid ring system, the molecule can be "locked" into a bioactive conformation, which can lead to a more favorable binding entropy. This principle was demonstrated in the development of NAPE-PLD inhibitors, where replacing a flexible N-methylphenethylamine with a conformationally restricted (S)-3-phenylpiperidine resulted in a significant increase in inhibitory activity. nih.govacs.org

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to study the conformational preferences of ligands within a receptor's binding site. These studies can help to rationalize observed SAR and guide the design of new analogues with improved properties. For instance, molecular modeling of σ1R ligands has provided insights that are in good agreement with experimental binding affinities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity.

Several QSAR studies have been conducted on various classes of compounds containing the phenylethylamine or pyridinylalkylamine scaffold. For example, a QSAR model was developed for a class of 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives to predict their anti-osteosarcoma activity. nih.gov This study employed both linear and non-linear modeling approaches, with the non-linear gene expression programming method showing excellent predictive performance. nih.gov

QSAR models typically use a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties. The success of a QSAR model depends on the appropriate selection of these descriptors and the statistical method used to build the model. In a study of (thio)urea derivatives of phenylalkylamines and pyridylalkylamines, QSAR analysis suggested that compounds with a high ionization potential exhibited high cytotoxicity against a particular cancer cell line. researchgate.net

The validation of QSAR models is a crucial step to ensure their predictive power. nih.gov This is typically done using both internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a set of compounds that were not used in the model development. farmaciajournal.com

QSAR studies can provide valuable guidance for the design of new analogues of this compound with enhanced biological activity. By identifying the key structural determinants of activity, these models can help to prioritize the synthesis of the most promising compounds.

Mechanistic Investigations of 2 Phenyl 1 Pyridin 4 Yl Ethylamine S Biological Actions

Molecular Recognition and Binding Mode Analysis

Molecular recognition is fundamental to the biological activity of any compound, dictating how it interacts with its target. For phenethylamine (B48288) derivatives, this involves a complex interplay of non-covalent interactions.

Chiral recognition is a critical aspect of the molecular interactions of phenethylamine derivatives. The stereochemistry of these molecules can dramatically influence their binding affinity and efficacy. For instance, studies on chiral macrocyclic receptors have demonstrated enantioselective recognition of phenylethylamine salts. beilstein-journals.orgmdpi.com The use of C2-symmetric chiral pyridine-containing crown ethers has shown effective enantiomeric recognition for chiral organic ammonium (B1175870) salts through UV-vis and NMR methods. beilstein-journals.org The rigidity of the receptor molecule, such as in macrobicyclic pyridino crown ligands, can enhance the degree of enantiomeric discrimination for compounds like α-(1-naphthyl)-ethylammonium perchlorate (B79767) and phenyl ethyl ammonium perchlorate. mdpi.com

The binding of phenethylamine derivatives is often governed by a combination of forces including hydrogen bonding, π-π stacking, and steric interactions. beilstein-journals.orgacs.org For example, the interaction between a chiral host and guest can induce a specific helicity in the host molecule, driven by the geometric and electronic requirements of hydrogen bonding and steric interactions. acs.org In the context of supramolecular gels, the chirality of an amine can significantly alter the structure of the gelator network and the properties of the resulting gel. acs.org

The specific binding mode of a ligand to its target protein is crucial for its biological effect. While direct binding mode analysis for 2-Phenyl-1-pyridin-4-yl-ethylamine is not extensively documented, studies on related structures provide valuable insights. For example, docking simulations of β-phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) show that these compounds can fit into a binding site surrounded by helices 1, 3, and 6, forming hydrogen bonds with the transporter. nih.gov The stereoisomeric configuration can significantly affect the stability of this binding. nih.gov

Table 1: Factors Influencing Molecular Recognition of Phenethylamine Derivatives

| Factor | Description | Significance | Reference |

|---|---|---|---|

| Chirality | The 3D arrangement of atoms in the molecule, leading to enantiomers (non-superimposable mirror images). | Different enantiomers can have vastly different binding affinities and biological activities. | beilstein-journals.orgmdpi.comacs.org |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Plays a key role in the specific binding to receptor sites. | acs.orgnih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the ligand-receptor complex, especially with aromatic residues in the binding pocket. | beilstein-journals.org |

| Steric Interactions | Repulsive forces that arise when atoms are brought too close together. | Determines the conformational fit of the ligand within the binding site. | beilstein-journals.orgacs.org |

| Receptor/Host Rigidity | The conformational flexibility of the binding partner. | More rigid hosts can offer higher enantioselectivity in recognition. | mdpi.com |

Cellular Pathway Modulation

Phenethylamine and its derivatives are known to modulate various cellular pathways, primarily by interacting with components of monoamine neurotransmitter systems. biomolther.orgwikipedia.org These compounds can influence signaling cascades by acting on receptors, transporters, and enzymes involved in neurotransmission.

One of the key ways substituted β-phenethylamines regulate cellular function is by modulating monoamine neurotransmission. nih.govbiomolther.org This can occur through several mechanisms:

Stimulation of trace amine-associated receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1, a receptor that regulates monoamine neurotransmission. wikipedia.org

Inhibition of vesicular monoamine transporter 2 (VMAT2): By inhibiting VMAT2, phenethylamines can affect the storage and release of monoamine neurotransmitters. wikipedia.org

Modulation of dopamine transporter (DAT) activity: Several phenethylamine derivatives have been shown to inhibit dopamine reuptake by DAT, thereby increasing the concentration of dopamine in the synaptic cleft. nih.govbiomolther.org This can, in turn, affect downstream signaling pathways, such as those involving the dopamine D2 receptor (D2R). biomolther.org

Recent research has also pointed towards the covalent modification of proteins by psychedelic phenethylamines through a process called "phenethylaminylation." This process, mediated by the enzyme transglutaminase 2 (TGM2), could influence a range of cellular processes related to G-protein coupled receptor (GPCR) signaling, including intracellular calcium regulation and metabolism. biorxiv.org For example, the activation of the 5-HT2A receptor by a psychedelic phenethylamine was shown to transiently increase dendritic spine size in cortical neurons, a process dependent on the transamidation of the small GTPases Rac1 and Cdc42 by TGM2. biorxiv.org

Enzyme Kinetics and Inhibition Mechanisms

The interaction of this compound and its analogs with various enzymes is a key area of mechanistic investigation. These interactions can lead to the inhibition of enzyme activity, which is a common mechanism of action for many drugs.

Derivatives of 2-phenylethylamine have been studied as inhibitors of several enzymes. For example, N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane have been identified as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bioline.org.br This inhibitory activity suggests potential applications in the treatment of conditions like Alzheimer's disease. bioline.org.br The substitution pattern on the aryl ring of these derivatives plays a crucial role in their inhibitory potency, with certain substitutions leading to stronger interactions with the enzyme's active site. bioline.org.br

Other enzymes targeted by phenethylamine derivatives include:

Aldose reductase (ALR2): This enzyme is involved in diabetic complications. Some modified 2-phenethylamines have shown inhibitory effects on ALR2. mdpi.com

Carbonic anhydrases (CAs): Branched sulfamides incorporating a 1-phenyl-2-phenethylamine scaffold have been found to be potent inhibitors of human carbonic anhydrase I and II. mdpi.com

Dopamine β-hydroxylase (DBH): This enzyme is involved in the biosynthesis of norepinephrine (B1679862). Certain 2-vinyl- and 2-alkynyl-based 2-phenethylamines have demonstrated moderate in vitro inhibitory activity against DBH. mdpi.com

The metabolism of 2-phenylethylamine itself involves several enzymes. It is metabolized to phenylacetaldehyde (B1677652) by monoamine oxidase B (MAO-B), which is then converted to phenylacetic acid by aldehyde dehydrogenase and aldehyde oxidase. iiarjournals.org Understanding the kinetics of these metabolic enzymes is important for determining the bioavailability and duration of action of phenethylamine derivatives.

Table 2: Enzyme Inhibition by Phenethylamine Derivatives

| Enzyme | Type of Phenethylamine Derivative | Inhibition Finding | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane | Inhibitory activity observed, with potency dependent on substitution pattern. | bioline.org.br |

| Butyrylcholinesterase (BChE) | N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane | Moderate inhibitory activity reported. | bioline.org.br |

| Aldose Reductase (ALR2) | Modified 2-phenethylamines | Low inhibitory effects observed in vitro. | mdpi.com |

| Carbonic Anhydrase (hCA I/II) | Branched sulfamides with a 1-phenyl-2-phenethylamine scaffold | Nanomolar level inhibition demonstrated. | mdpi.com |

| Dopamine β-hydroxylase (DBH) | 2-vinyl- and 2-alkynyl-based 2-phenethylamines | Moderate in vitro inhibitory activities. | mdpi.com |

Receptor-Ligand Interaction Dynamics

The interaction of this compound and related compounds with various receptors is a primary determinant of their pharmacological effects. These interactions are dynamic and can lead to receptor activation (agonism) or blockade (antagonism).

Phenethylamine derivatives are known to interact with a wide range of receptors, particularly those in the central nervous system. A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been shown to inhibit the binding of imipramine (B1671792) to its receptor and the synaptosomal uptake of norepinephrine and serotonin (B10506). nih.gov This suggests that these compounds can modulate the function of monoamine transporters, which are key players in neurotransmission.

The affinity of these compounds for their target receptors is often high. For example, certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been found to be potent and selective ligands for peripheral benzodiazepine (B76468) receptors, with binding affinities influenced by the presence of polar substituents. researchgate.net Similarly, some novel 2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-ethylamine derivatives have been identified as potent antagonists of the gonadotropin-releasing hormone (GnRH) receptor. researchgate.net

The serotonin 5-HT2A receptor is another important target for phenethylamine derivatives. A series of 4'-aryl-substituted 2-(2,5-dimethoxyphenyl)ethylamines have been synthesized and assayed for their 5-HT2A receptor binding affinity. psu.edu While many of these compounds were found to be antagonists with low affinity, certain substitutions at the 4''-position of the aryl moiety resulted in compounds with relatively high affinity, indicating a tolerance for bulk in this region of the binding site. psu.edu

Dehydrogenation Mechanisms of Related Amines

The dehydrogenation of amines is a fundamental chemical transformation that can occur both synthetically and biologically. In the context of phenethylamine derivatives, this process can lead to the formation of imines, which may have their own distinct biological activities.

Mechanistic studies on the iron-catalyzed dehydrogenation of amines have provided insights into how this process might occur. These studies suggest a stepwise mechanism involving the transfer of a hydride from the amine to the iron catalyst, followed by the transfer of a proton. acs.org Kinetic isotope effect experiments have shown that the cleavage of the C-H bond of the amine can be a rate-determining step in this process. acs.org

The racemization of chiral amines can also occur via a dehydrogenation-hydrogenation mechanism. For example, the iron-catalyzed racemization of enantiomerically pure (S)-1-phenylethylamine has been observed, suggesting the formation of an iron-amine complex followed by dehydrogenation to an imine and subsequent re-hydrogenation. acs.org

In biological systems, the oxidative deamination of 2-phenylethylamine is catalyzed by monoamine oxidase B (MAO-B), leading to the formation of phenylacetaldehyde. iiarjournals.org This intermediate is then further oxidized to phenylacetic acid by aldehyde dehydrogenase and aldehyde oxidase. iiarjournals.org This metabolic pathway represents a biological dehydrogenation process that is crucial for the inactivation and clearance of phenethylamine and its derivatives.

Computational Chemistry and Molecular Modeling of 2 Phenyl 1 Pyridin 4 Yl Ethylamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govscispace.comresearchgate.net DFT methods are chosen for their balance of computational cost and accuracy in describing electronic systems. scispace.com

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netarabjchem.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

For a molecule with both a phenyl and a pyridine (B92270) ring, the analysis would likely show the distribution of these frontier orbitals across the aromatic systems and the ethylamine (B1201723) linker. This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Hypothetical Electronic Properties of 2-Phenyl-1-pyridin-4-yl-ethylamine Calculated via DFT

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.1 D |

| Ionization Potential | Energy required to remove an electron | 6.5 eV |

| Electron Affinity | Energy released when an electron is added | 1.2 eV |

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

DFT is also employed to model chemical reactions and predict their mechanisms. researchgate.netjocpr.com By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. For this compound, this could involve modeling its synthesis, degradation pathways, or metabolic transformations. vaia.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. wjpr.netfabad.org.trsamipubco.com This method is central to drug discovery and involves placing the ligand into the active site of a receptor and scoring the different poses based on a scoring function.

For this compound, docking studies would be performed against relevant biological targets to hypothesize its potential pharmacological activity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description | Value |

|---|---|---|

| Binding Affinity | Predicted free energy of binding | -8.2 kcal/mol |

| Interacting Residues | Amino acids in the active site involved in binding | Leu23, Val35, Ala50, Phe88, Lys90 |

| Hydrogen Bonds | Key H-bond interactions | Pyridine-N with Lys90 (backbone NH) |

| Hydrophobic Interactions | Key non-polar interactions | Phenyl ring with Leu23, Val35, Ala50 |

| π-π Stacking | Aromatic ring interactions | Phenyl ring with Phe88 |

Note: This table is a hypothetical representation of typical docking output.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. researchgate.netresearchgate.net For a series of active analogues of this compound, a common pharmacophore model could be generated. nih.gov This model serves as a 3D query for virtual screening of compound libraries to find new molecules with potentially similar activity. researchgate.net A typical pharmacophore for this class of compounds might include an aromatic ring, a hydrogen bond acceptor (the pyridine nitrogen), and a positive ionizable feature (the amine group). researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound in different environments (e.g., in water or bound to a protein). researchgate.netnih.gov These simulations reveal how the molecule flexes, rotates, and interacts with its surroundings, providing insights into its stability, flexibility, and the thermodynamics of binding to a receptor. osti.govmdpi.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. d-nb.inforesearchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. mdpi.com

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, this would likely be concentrated around the nitrogen atom of the pyridine ring.

Blue regions (positive potential) indicate electron-poor areas, which are prone to nucleophilic attack. These would typically be found around the hydrogen atoms of the amine group.

MEP analysis provides a visual guide to the sites involved in intermolecular interactions, such as hydrogen bonding. mdpi.com

Analytical Methodologies for the Research of 2 Phenyl 1 Pyridin 4 Yl Ethylamine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 2-Phenyl-1-pyridin-4-yl-ethylamine from potential impurities, starting materials, and byproducts, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. While a specific validated method for this compound is not widely published, a general approach can be inferred from methodologies developed for similar aromatic amines and pyridine (B92270) derivatives ptfarm.plthermofisher.comsqu.edu.omsqu.edu.om.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and a wide range of potential impurities with varying polarities. UV detection is suitable for this compound due to the presence of chromophoric phenyl and pyridine rings; a common detection wavelength would be around 254 nm.

For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship, allowing for the determination of the concentration of the compound in unknown samples. Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, specificity, and robustness ptfarm.pl.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability, and to improve peak shape. Common derivatizing agents for amines include silylating agents or acylating agents.

The choice of the GC column is critical, with capillary columns coated with a non-polar or medium-polarity stationary phase (e.g., DB-5 or SE-52) being suitable for separating aromatic compounds nih.gov. The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different boiling points.

The following table outlines hypothetical, yet representative, chromatographic conditions for the analysis of this compound.

| Parameter | HPLC | Gas Chromatography (GC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: Aqueous Buffer (e.g., 0.1% TFA) B: Acetonitrile | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Temperature | Ambient | Oven program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons of the phenyl and pyridine rings, typically in the range of 7.0-8.5 ppm. The protons of the ethylamine (B1201723) chain would appear in the upfield region. The methylene (B1212753) (-CH₂) and methine (-CH) protons adjacent to the nitrogen atoms and aromatic rings would likely be found between 2.5 and 4.5 ppm. The amine (-NH₂) protons would present as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, typically between 120 and 160 ppm. The aliphatic carbons of the ethylamine bridge would be observed at higher field strengths.

The following table summarizes the expected NMR data based on structural analysis and data from similar compounds.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | 7.0 - 8.5 | Multiplets |

| 2.5 - 4.5 | Multiplets | |

| 1.5 - 2.5 (NH₂) | Broad Singlet | |

| ¹³C NMR | 120 - 160 | - |

| 40 - 60 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Under electron ionization (EI), this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ethylamine chain, leading to characteristic fragment ions. For instance, benzylic cleavage could result in a stable pyridinylmethylium or phenylethylium cation. The loss of the amino group is also a common fragmentation pathway for amines.

In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as a protonated molecule ([M+H]⁺). Tandem mass spectrometry (MS/MS) of this precursor ion would reveal further structural details through collision-induced dissociation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the phenyl and pyridine rings would be found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be in the 1000-1250 cm⁻¹ range.

The table below details the expected IR absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C / C=N Stretch (Aromatic Rings) | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

X-Ray Crystallography for Structural Elucidation

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

However, crystal structures of related compounds, such as phenyl(pyridin-2-yl)methanol, have been determined nih.gov. The crystallographic analysis of such analogs reveals important information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. For this compound, it would be expected that the amine group would participate in hydrogen bonding, and the aromatic rings would engage in π-stacking interactions.

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield precise data on the molecular geometry, as summarized in the hypothetical table below.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-C, C-N, C-H bond distances (Å) |

| Bond Angles | Angles between atoms (°) |

| Torsion Angles | Dihedral angles defining conformation (°) |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking distances (Å) |

Concluding Remarks and Future Research Directions

Current Challenges and Knowledge Gaps in 2-Phenyl-1-pyridin-4-yl-ethylamine Research

Despite the significant interest in both phenylethylamine and pyridine (B92270) derivatives, research specifically focused on this compound is sparse in publicly available scientific literature. This presents a primary challenge and a significant knowledge gap. The asymmetric nature of the compound, possessing a chiral center, introduces complexities in its synthesis and characterization that require stereoselective methodologies to isolate and evaluate the individual enantiomers. mdpi.compharmtech.com The lack of established synthesis protocols and the absence of comprehensive pharmacological data are major hurdles that need to be overcome.

Key knowledge gaps include:

Validated Synthetic Routes: The absence of optimized and scalable synthetic methods for the enantiomerically pure forms of this compound hinders further investigation. While general methods for N-alkylation of aminopyridines exist, their applicability and efficiency for this specific structure are yet to be determined. researchgate.net

Pharmacological Profile: The biological activity of this compound remains largely uncharacterized. The structural similarities to known bioactive molecules, such as phenylethylamine derivatives that act as central nervous system stimulants and 4-aminopyridine (B3432731) derivatives with diverse pharmacological effects, suggest a range of potential targets, but empirical data is lacking. nih.govnih.govwikipedia.org

Structure-Activity Relationships (SAR): Without a foundational understanding of the biological activity of the parent compound, establishing SAR for any of its derivatives is impossible. This impedes rational drug design efforts.

Pharmacokinetics and ADMET Properties: There is no available data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

Emerging Methodologies in the Study of Related Amine Compounds

Recent advancements in synthetic and analytical chemistry offer powerful tools to address the challenges in studying complex amine compounds like this compound.

Table 1: Emerging Methodologies in Amine Compound Research

| Methodology | Description | Potential Application for this compound |

| Asymmetric Organocatalysis | The use of small organic molecules to catalyze enantioselective reactions. | Development of stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-2-Phenyl-1-pyridin-4-yl-ethylamine. mdpi.com |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Rapidly screen the compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications. |

| Chiral Chromatography | Advanced separation techniques, such as supercritical fluid chromatography (SFC) and advanced HPLC columns, for the efficient separation of enantiomers. nih.gov | Baseline separation and quantification of the enantiomers for further pharmacological evaluation. |

| In Silico Modeling and Docking | Computational methods to predict the binding affinity and interaction of a molecule with a biological target. | To predict potential biological targets and guide the design of more potent derivatives. nih.gov |

| Circular Dichroism (CD) Spectroscopy | A spectroscopic technique used to study the chirality of molecules. | To determine the absolute configuration of the synthesized enantiomers and study their interactions with chiral biological macromolecules. nih.gov |

The application of these methodologies can significantly accelerate the research and development process for this compound and its analogs.

Potential for Advanced Derivative Design and Rational Drug Discovery based on this compound

The structural scaffold of this compound offers numerous possibilities for derivatization to modulate its physicochemical and pharmacological properties. Rational drug design strategies can be employed to create a library of derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govrsc.org

Potential modifications could include:

Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on the phenyl ring can influence lipophilicity, metabolic stability, and receptor binding affinity.

Modification of the Pyridine Ring: Altering the electronics and sterics of the pyridine ring through substitution can impact its basicity and interaction with biological targets.

Alterations to the Ethylamine (B1201723) Linker: Modification of the ethylamine chain, for instance, by introducing conformational constraints or additional functional groups, could fine-tune the compound's activity and selectivity.

These designed derivatives could be evaluated for a range of biological activities, including but not limited to, anticancer, antimicrobial, and neurological effects, given the known activities of related pyridine and phenylethylamine compounds. nih.govnih.gov

Collaborative and Interdisciplinary Research Imperatives

To fully realize the therapeutic potential of this compound, a collaborative and interdisciplinary research approach is imperative. The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines. nih.govkaust.edu.sa

Table 2: Required Interdisciplinary Collaborations

| Discipline | Contribution |

| Synthetic Organic Chemistry | Development of efficient and stereoselective synthetic routes. |

| Medicinal Chemistry | Design and synthesis of novel derivatives based on SAR studies. nih.gov |

| Pharmacology | In vitro and in vivo evaluation of the biological activity of the synthesized compounds. |

| Computational Chemistry | Molecular modeling and simulation to guide drug design and understand mechanisms of action. |

| Analytical Chemistry | Development of methods for the separation, identification, and quantification of the compound and its metabolites. rsc.orgacs.org |

| Biochemistry | Elucidation of the molecular mechanisms of action and identification of biological targets. |

Such collaborations, often bridging academia and industry, are essential for translating fundamental research findings into tangible therapeutic applications. The intricate nature of nitrogen-containing heterocycles in medicinal chemistry underscores the need for a unified effort to explore novel chemical entities like this compound. kaust.edu.samdpi.com

Q & A

Basic: What are the recommended synthetic routes for 2-Phenyl-1-pyridin-4-yl-ethylamine, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling pyridine and phenyl ethylamine precursors via cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can link aryl halides to boronic acid derivatives under inert conditions (e.g., N₂ atmosphere). Optimization steps include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

- Temperature: 80–110°C in a toluene/ethanol/water mixture (3:1:1).

- Base: Na₂CO₃ or K₂CO₃ to maintain pH >8.

Post-reduction of intermediates (e.g., nitro groups to amines) may require hydrogenation with Pd/C (10% w/w) at 50 psi H₂ .

Table 1: Example Reaction Conditions for Pyridine-Phenyl Coupling

| Substituent (R) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| -Cl | PdCl₂ | Toluene | 78 |

| -OCH₃ | Pd(PPh₃)₄ | DMF | 65 |

| -NO₂ | Pd/C | EtOH | 82 |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm aromatic proton environments (e.g., pyridine δ 8.5–7.5 ppm, phenyl δ 7.3–7.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry: High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA: Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) and retention time consistency .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

- Replication: Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled passage numbers.

- Purity Verification: Use LC-MS to confirm absence of byproducts (e.g., unreacted phenyl precursors).

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 24–72 hr incubations, serum-free media) .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) of pyridine-ethylamine derivatives?

Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing (-Cl, -NO₂) or donating (-OCH₃, -CH₃) groups at phenyl/pyridine positions.

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like GPCRs or monoamine transporters.

- In Vivo/In Vitro Correlation: Compare in vitro receptor binding (e.g., Ki values) with behavioral assays (e.g., rodent locomotor activity) .

Table 2: Example SAR Trends for Analogs

| Position | Substituent | Activity (IC₅₀, nM) | Target |

|---|---|---|---|

| Pyridine | -Cl | 120 | 5-HT₂A |

| Phenyl | -OCH₃ | 85 | DAT |

Safety: What are the critical handling and storage protocols for this compound?

Answer: Based on SDS guidelines for structurally similar amines :

- Handling: Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid skin contact (potential irritant).

- Storage: Airtight container under argon at –20°C to prevent oxidation.

- Spill Management: Absorb with vermiculite, neutralize with dilute HCl, and dispose as hazardous waste.

Advanced: How can computational modeling enhance the study of this compound’s pharmacokinetic properties?

Answer:

- ADME Prediction: Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Metabolic Stability: Simulate phase I/II metabolism (e.g., CYP3A4 oxidation, glucuronidation) using Schrödinger’s BioLuminate.

- Toxicity Screening: Derek Nexus predicts hepatotoxicity or cardiotoxicity risks based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.